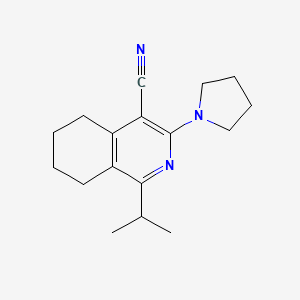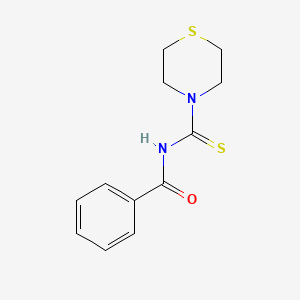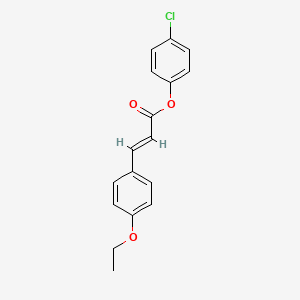
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CTAP, has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
科学的研究の応用
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been used in scientific research as a selective antagonist of the mu opioid receptor. This receptor is involved in the modulation of pain and reward pathways in the brain, and its activation by endogenous or exogenous opioids can lead to analgesia, euphoria, and addiction. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to block the effects of opioids on the mu receptor, suggesting its potential use in the treatment of opioid addiction and overdose.
作用機序
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile binds to the mu opioid receptor with high affinity and selectivity, preventing the activation of downstream signaling pathways. This leads to the inhibition of opioid-induced analgesia, reward, and dependence. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to be a competitive antagonist of the mu receptor, meaning that it competes with opioids for binding to the receptor.
Biochemical and Physiological Effects
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to have a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, reward, and dependence. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has also been shown to attenuate the development of tolerance to opioids, suggesting its potential use in preventing the development of opioid addiction.
実験室実験の利点と制限
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has several advantages for use in lab experiments, including its high affinity and selectivity for the mu opioid receptor, its ability to block the effects of opioids on the mu receptor, and its potential use in the treatment of opioid addiction and overdose. However, 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of opioid addiction and overdose, and the exploration of its effects on other opioid receptors and neurotransmitter systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, or 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been synthesized using various methods and has been found to have a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, reward, and dependence. While 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been achieved using various methods, including the Hantzsch reaction and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine to form a dihydropyridine intermediate, which is then oxidized to produce the final product. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion intermediate, which undergoes intramolecular cyclization to form the final product.
特性
IUPAC Name |
1-propan-2-yl-3-pyrrolidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-12(2)16-14-8-4-3-7-13(14)15(11-18)17(19-16)20-9-5-6-10-20/h12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEYJAPSLHHBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1CCCC2)C#N)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5631651.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5631655.png)
![3-(3-methyl-2-buten-1-yl)-1-[(3-methyl-5-isoxazolyl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5631656.png)
![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)

![ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5631705.png)
![(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)
![1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1,4-diazepan-5-one](/img/structure/B5631714.png)

![3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5631723.png)
![8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5631729.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)
![1'-(2H-1,2,3-benzotriazol-2-ylacetyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631732.png)